REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:17]=2[NH:23][C:24](=[O:30])OC(C)(C)C)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N1C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH2:15][C:16]3[C:17](=[C:18]([F:22])[CH:19]=[CH:20][CH:21]=3)[NH:23][C:24]2=[O:30])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
tert-Butyl 2-((1-benzylpiperidin-4-ylamino)methyl)-6-fluorophenylcarbamate
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NCC1=C(C(=CC=C1)F)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with hot diethyl ether
|
Type
|
CUSTOM
|
Details
|
placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
to give 68.1 g (64%) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N1C(NC2=C(C=CC=C2C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |